molecular formula C11H14ClNO4 B1669195 Cloethocarb CAS No. 51487-69-5

Cloethocarb

Cat. No.: B1669195
CAS No.: 51487-69-5
M. Wt: 259.68 g/mol
InChI Key: PITWUHDDNUVBPT-UHFFFAOYSA-N
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Description

Cloethocarb is a synthetic carbamate insecticide, nematicide, and molluscicide. It was primarily used to control pests such as the Colorado potato beetle, flea beetles, seed beetles, nematodes, slugs, and snails. This compound is known for its high aqueous solubility and non-volatile nature. It is highly toxic to mammals if ingested and functions as an acetylcholinesterase inhibitor, leading to neurotoxic effects .

Mechanism of Action

Target of Action

Cloethocarb primarily targets acetylcholinesterase (AChE) , an enzyme crucial for nerve function in insects, animals, and humans . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter that transmits signals across nerve synapses. By inhibiting AChE, this compound disrupts normal nerve function .

Mode of Action

This compound is a carbamate insecticide that acts as a reversible inhibitor of AChE . It forms unstable complexes with AChE, suppressing the enzyme’s action and leading to an accumulation of acetylcholine at nerve synapses . This accumulation causes malfunctioning of muscular and other organic systems in the nematode . The effects of this compound on nematodes are reversible, and nematode activity is restored after degradation or dilution of the carbamates in the rhizosphere .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic system . By inhibiting AChE, this compound disrupts the normal function of this system, leading to an overstimulation of the nerves due to the excess acetylcholine . This overstimulation can greatly affect nematode movement and behavior, ultimately altering the infection process of the parasite .

Pharmacokinetics

This compound is an extremely weak basic compound It’s known that this compound has a high aqueous solubility and is non-volatile .

Result of Action

The primary result of this compound’s action is the disruption of normal nerve function in nematodes, leading to reduced mobility and altered behavior . This disruption can delay or reduce the nematode’s ability to penetrate and damage the root .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. . Furthermore, its efficacy can be influenced by the concentration present in the environment. For example, juvenile mobility of nematodes is generally inhibited at concentrations from 5-10 ppm .

Biochemical Analysis

Biochemical Properties

Cloethocarb is known to be an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that plays a crucial role in nerve function, and its inhibition can lead to malfunctioning of muscular and other organic systems in the organism .

Cellular Effects

The primary cellular effect of this compound is the inhibition of acetylcholinesterase, which can greatly affect the mobility and behavior of organisms . This inhibition is reversible, meaning the activity of the enzyme can be restored after the degradation or dilution of this compound .

Molecular Mechanism

At the molecular level, this compound functions as a cholinesterase or acetylcholinesterase (AChE) inhibitor . Carbamates like this compound form unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible, meaning the activity of the enzyme can be restored after the degradation or dilution of this compound .

Temporal Effects in Laboratory Settings

There is limited data available on the temporal effects of this compound in laboratory settings. It is known that this compound is not usually persistent in soil systems , suggesting that it may also degrade over time in laboratory settings.

Dosage Effects in Animal Models

It is known that this compound is highly toxic to mammals if ingested .

Transport and Distribution

Given its high aqueous solubility , it may be able to diffuse across cell membranes and distribute throughout tissues.

Preparation Methods

The synthesis of Cloethocarb involves the reaction of 2-chloro-1-methoxyethanol with phenol in the presence of a base to form 2-(2-chloro-1-methoxyethoxy)phenol. This intermediate is then reacted with methyl isocyanate to yield this compound. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Cloethocarb undergoes several types of chemical reactions, including:

    Hydrolysis: In aqueous environments, this compound can hydrolyze to form 2-(2-chloro-1-methoxyethoxy)phenol and methylamine.

    Oxidation: this compound can be oxidized to form various by-products, depending on the oxidizing agents and conditions used.

    Substitution: The chloro group in this compound can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include water for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like sodium hydroxide for substitution reactions. The major products formed from these reactions are typically the hydrolyzed or oxidized derivatives of this compound .

Scientific Research Applications

Cloethocarb has been used in various scientific research applications, including:

Comparison with Similar Compounds

Cloethocarb belongs to the class of phenyl methylcarbamates, which includes other compounds like aldicarb and carbofuran. Compared to these compounds, this compound has a unique structure with a 2-chloro-1-methoxyethoxy group attached to the phenyl ring. This structural difference contributes to its specific mode of action and toxicity profile. Similar compounds include:

This compound’s uniqueness lies in its specific chemical structure, which influences its reactivity and interaction with biological systems.

Properties

IUPAC Name

[2-(2-chloro-1-methoxyethoxy)phenyl] N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4/c1-13-11(14)17-9-6-4-3-5-8(9)16-10(7-12)15-2/h3-6,10H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITWUHDDNUVBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC1=CC=CC=C1OC(CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041791
Record name Cloethocarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51487-69-5
Record name Cloethocarb
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51487-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cloethocarb [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051487695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cloethocarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-(2-chloro-1-methoxyethoxy)phenyl methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.016
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOETHOCARB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVH4P57R5O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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